2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile
Description
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H14FN/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h8-9H,1-6H2 |
InChI Key |
IIWHVZMPCGVIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(CCF)C#N |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane skeleton is commonly constructed via a Diels–Alder [4+2] cycloaddition reaction between cyclopentadiene and an appropriate olefin such as ethylene or substituted ethylenes. This step provides the norbornane framework with high stereochemical control.
Introduction of the Carbonitrile Group at the 2-Position
The carbonitrile group is typically introduced via cyanation reactions of bicyclo[2.2.1]heptene or bicyclo[2.2.1]heptane precursors. Common methods include:
Nucleophilic cyanation using copper(I) cyanide or palladium-catalyzed cyanation of halogenated bicyclic intermediates under controlled temperature (80–100°C) in solvents such as toluene or dimethylformamide (DMF). This approach allows substitution at the bridgehead carbon with minimal rearrangement or ring strain-induced side reactions.
Photochemical rearrangement routes , where bicyclo[2.2.1]heptene derivatives undergo irradiation to yield nitrile-substituted bicyclic products, although these methods are less common due to complexity and lower yields.
Introduction of the 2-Fluoroethyl Side Chain
The fluorinated ethyl substituent is introduced via alkylation or substitution reactions:
Nucleophilic substitution : Reaction of a suitable bicyclic precursor bearing a good leaving group (e.g., halide or tosylate) at the 2-position with a fluorinated ethyl nucleophile or fluorinated alkylating agent.
Fluorination of ethyl side chains : Starting from a 2-hydroxyethyl or 2-bromoethyl intermediate, selective fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under mild conditions to avoid degradation of the bicyclic framework.
Purification and Characterization
Purification is typically achieved by chromatographic methods, including silica gel column chromatography or preparative high-performance liquid chromatography (HPLC), ensuring high purity for research applications.
Characterization involves:
Nuclear Magnetic Resonance (NMR) spectroscopy : Distinct signals in ^1H and ^13C NMR confirm the bicyclic structure, fluorinated side chain, and nitrile group.
Infrared (IR) spectroscopy : The nitrile C≡N stretch appears near 2240 cm⁻¹.
Mass spectrometry (MS) : Molecular ion peaks and fragmentation patterns confirm molecular weight and structure.
Detailed Preparation Methods and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Notes and Outcomes |
|---|---|---|---|
| 1. Formation of bicyclo[2.2.1]heptane core | Diels–Alder cycloaddition | Cyclopentadiene + ethylene or substituted olefin, heat or pressure as needed | High stereoselectivity; yields norbornane framework |
| 2. Halogenation or activation at 2-position | Radical halogenation or tosylation | N-Bromosuccinimide (NBS) or tosyl chloride, appropriate base, low temperature | Generates leaving group for cyanation or alkylation |
| 3. Cyanation | Pd-catalyzed cyanation or CuCN nucleophilic substitution | Pd catalyst (e.g., Pd(PPh3)4), CuCN, toluene or DMF, 80–100°C | Introduces nitrile group at bridgehead; optimized to minimize byproducts |
| 4. Introduction of 2-fluoroethyl group | Nucleophilic substitution or fluorination | Fluoroethyl halide or fluorinating agent (e.g., DAST), mild temperature | Fluorine installation without ring degradation |
| 5. Purification | Chromatography (silica gel or preparative HPLC) | Gradient elution with solvents like acetonitrile/water or hexanes/ethyl acetate | High purity product for biological evaluation |
Research Outcomes and Optimization
Yield and Purity : Multi-step syntheses typically achieve overall yields ranging from 40% to 70%, depending on the efficiency of each step and the sensitivity of intermediates to reaction conditions.
Reaction Monitoring : Gas chromatography-mass spectrometry (GC-MS) and HPLC are employed to monitor reaction progress and optimize reaction times and temperatures.
Selectivity : The bicyclic framework’s rigidity aids in regio- and stereoselectivity, but care must be taken to avoid side reactions such as ring-opening or rearrangements, especially during cyanation and fluorination steps.
Stability : The final compound is stable under standard laboratory conditions but should be stored under inert atmosphere and away from light to prevent degradation.
Comparative Data Table of Related Compounds and Preparation Routes
| Compound Name | Key Structural Features | Preparation Highlights | Biological/Research Relevance |
|---|---|---|---|
| 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile | Bicyclo[2.2.1]heptane core, fluorinated ethyl, nitrile | Multi-step synthesis: Diels–Alder, cyanation, fluorination | Potential medicinal chemistry building block |
| Bicyclo[2.2.1]heptane-2-carbonitrile | Same core, nitrile only | Cyanation of bicyclo[2.2.1]heptene derivatives | Precursor for DPP-4 inhibitors |
| 4-Fluorobicyclo[3.3.0]octane-1-carbonitrile | Larger bicyclic ring, fluorine at different position | Similar cyanation and fluorination steps | Comparative biological activity studies |
| Bicyclo[1.1.1]pentane-1-carbonitrile | Smaller bicyclic core, nitrile | Alternative cycloaddition and cyanation | Simpler scaffold for SAR studies |
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonitrile group to form amines or other derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted bicyclo[2.2.1]heptane compounds. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as drug candidates for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonitrile group can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and exert specific effects, making the compound useful in drug discovery and development .
Comparison with Similar Compounds
Substituent Variations and Functional Groups
The compound’s structural analogs differ primarily in substituents attached to the norbornane core. Key examples include:
Key Observations :
- Electron-Withdrawing Groups: The fluoroethyl group in the target compound enhances polarity and may improve receptor binding via dipole interactions, contrasting with non-polar methyl groups in dimethyl derivatives .
- Aromatic vs.
- Unsaturation: Norbornene derivatives (e.g., allyl-substituted compounds) exhibit higher ring strain, influencing reactivity and conformational flexibility .
Yield Comparison :
- 2-(3-Methoxyphenyl)-norbornane-2-carbonitrile was synthesized in 75% yield using Grignard chemistry .
NMDA Receptor Antagonism
- Compound 5a (phenyl-piperidinyl derivative, ) exhibited the highest NMDA receptor affinity among tested analogs, with micromolar binding potency comparable to memantine .
- Fluoroethyl Substituent : Fluorine’s electronegativity may enhance binding to the phencyclidine (PCP) site of NMDA receptors, though direct data for the target compound is lacking.
Toxicity in Cell Models
- MDCK Cells : Memantine and analogs (e.g., 5a–f) showed concentration-dependent toxicity at >100 µM, with memantine’s therapeutic serum levels at ~1 µM .
- Neurotoxicity: N2a neuronal cell line studies indicated that substituents like piperidinyl or morpholino groups () increased neurotoxicity at high concentrations.
Physicochemical and Regulatory Considerations
Molecular Properties
Biological Activity
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including genotoxic effects, oxidative stress responses, and its implications in pharmacology and toxicology.
- Molecular Formula : C₈H₁₁FN
- Molar Mass : 121.18 g/mol
- CAS Number : 2234-26-6
- Melting Point : 43-45°C
- Boiling Point : 73-75°C at 10 mm Hg
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its genotoxicity and oxidative effects.
Genotoxic Effects
Research indicates that compounds related to bicyclo[2.2.1]heptane structures exhibit genotoxic properties. A study on a similar compound, 2,2'-bis(bicyclo[2.2.1]heptane), demonstrated its ability to induce a bacterial SOS response without showing alkylating effects. The genotoxicity was attributed to oxidative stress leading to DNA damage through the generation of reactive oxygen species (ROS) .
Oxidative Stress Response
The oxidative stress response was evaluated using whole-cell bacterial lux-biosensors based on Escherichia coli. The findings revealed that the compound triggers the activation of OxyR/S and SoxR/S regulons, indicating a significant oxidative effect . The most sensitive biosensor, E. coli pSoxS-lux, specifically reacted to superoxide anion radicals, suggesting that the oxidation of the bicyclic structure plays a crucial role in its biological activity.
Case Studies and Research Findings
Pharmacological Implications
The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting oxidative stress-related conditions or as an antitumor agent due to its genotoxic effects.
Safety and Toxicology
As classified under hazardous substances, this compound poses risks such as:
- Flammability : Highly flammable.
- Toxicity : Harmful by inhalation, skin contact, and ingestion.
- Irritation : Causes irritation to eyes, respiratory system, and skin.
Safety precautions should be strictly followed when handling this compound in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
